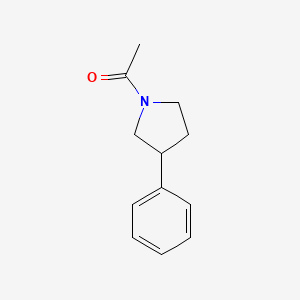

1-(3-Phenylpyrrolidin-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Phenylpyrrolidin-1-yl)ethanone is an organic compound that belongs to the class of pyrrolidines It features a phenyl group attached to a pyrrolidine ring, which is further connected to an ethanone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Phenylpyrrolidin-1-yl)ethanone can be achieved through several methods. One common approach involves the reaction of phenylacetic acid with pyrrolidine in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then subjected to a Friedel-Crafts acylation reaction using acetyl chloride to yield the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, recrystallization, and purification through column chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Phenylpyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

Oxidation: Phenylpyrrolidine carboxylic acid.

Reduction: 1-(3-Phenylpyrrolidin-1-yl)ethanol.

Substitution: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Structural Features

| Feature | Description |

|---|---|

| Pyrrolidine Ring | A five-membered nitrogen-containing heterocycle. |

| Ethanone Moiety | A ketone functional group attached to the pyrrolidine. |

| Phenyl Group | An aromatic ring that enhances lipophilicity and biological activity. |

Chemistry

1-(3-Phenylpyrrolidin-1-yl)ethanone serves as a building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including oxidation, reduction, and substitution, which are crucial for developing new compounds.

Biology

Research has indicated potential biological activities , including:

- Anticonvulsant Properties : The compound has shown promise in reducing seizure frequency in animal models, suggesting its potential as an anticonvulsant agent.

- Anti-inflammatory Effects : In vitro studies have demonstrated that it can inhibit pro-inflammatory cytokines, indicating potential applications in treating inflammatory conditions.

- Neuroprotective Effects : Preliminary studies suggest that it may protect against oxidative stress-induced neuronal damage.

Medicine

The therapeutic implications of this compound are being explored for:

- Neurological Disorders : Investigations into its effects on neurotransmitter receptors suggest potential benefits in treating conditions such as epilepsy and anxiety disorders.

Anticonvulsant Study

In a controlled study involving mice, administration of this compound resulted in a significant reduction in seizure activity compared to control groups. This study suggests that the compound could be further developed as an anticonvulsant agent.

Anti-inflammatory Mechanism

In vitro assays indicated that the compound inhibited COX enzymes involved in inflammation. The IC50 values showed promising selectivity towards COX-2 over COX-1, suggesting fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Neuroprotective Study

A recent investigation assessed the neuroprotective effects against oxidative stress in neuronal cell lines. Results indicated that it significantly reduced markers of oxidative stress and apoptosis, supporting its potential use in neurodegenerative disease models.

Wirkmechanismus

The mechanism of action of 1-(3-Phenylpyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. The exact pathways and targets are still under investigation, but it is believed to involve modulation of ion channels and receptor binding sites .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

α-Pyrrolidinohexiophenone: A longer chain homologue with similar structural features but different pharmacological properties.

Pyrrolidine-2-one: Another pyrrolidine derivative with distinct biological activities.

Uniqueness

1-(3-Phenylpyrrolidin-1-yl)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a phenyl group with a pyrrolidine ring and an ethanone group makes it a versatile compound for various applications in research and industry.

Biologische Aktivität

1-(3-Phenylpyrrolidin-1-yl)ethanone, also known as a synthetic cathinone, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by a pyrrolidine ring and an ethanone moiety, contributing to its diverse biological effects. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular structure of this compound features:

- Pyrrolidine Ring : A five-membered nitrogen-containing heterocycle.

- Ethanone Moiety : A ketone functional group attached to the pyrrolidine.

- Phenyl Group : An aromatic ring that enhances lipophilicity and biological activity.

This unique combination of structural features allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors and ion channels in the central nervous system (CNS). Preliminary studies suggest the following mechanisms:

- Receptor Modulation : The compound may act on dopamine and serotonin receptors, influencing mood and cognitive functions.

- Ion Channel Interaction : It is believed to modulate voltage-gated ion channels, which play crucial roles in neuronal excitability and neurotransmitter release.

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant activity. In animal models, it has been shown to reduce seizure frequency and severity, possibly through its effects on GABAergic transmission.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory conditions .

Neuroprotective Effects

Emerging evidence points to neuroprotective effects against oxidative stress-induced neuronal damage. This could be relevant for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Comparative Studies

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| α-Pyrrolidinohexiophenone | Longer carbon chain | Different pharmacological profile |

| Pyrrolidine-2-one | Distinct biological activities | Varies significantly from the target compound |

| 2-Phenyl-1-(3-pyridazinon)-2-(phenylethanone) | Contains pyridazine ring | Different binding modes |

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

- Anticonvulsant Study : In a controlled study involving mice, administration of the compound resulted in a significant reduction in seizure activity compared to control groups. The study concluded that the compound could be a candidate for further development as an anticonvulsant agent.

- Anti-inflammatory Mechanism : In vitro assays showed that this compound inhibited COX enzymes involved in inflammation. The IC50 values indicated a promising selectivity towards COX-2 over COX-1, suggesting fewer gastrointestinal side effects compared to traditional NSAIDs .

- Neuroprotective Study : A recent investigation assessed the neuroprotective effects of the compound against oxidative stress in neuronal cell lines. Results indicated that it significantly reduced markers of oxidative stress and apoptosis, supporting its potential use in neurodegenerative disease models.

Eigenschaften

IUPAC Name |

1-(3-phenylpyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-10(14)13-8-7-12(9-13)11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKDMFMGVFKWHRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(C1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.